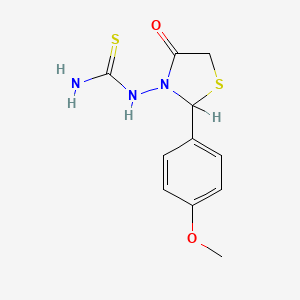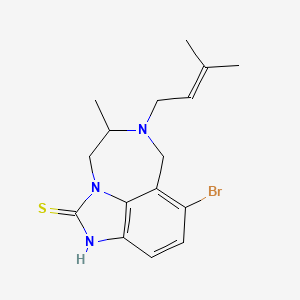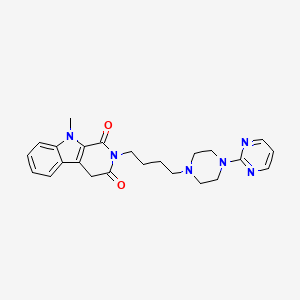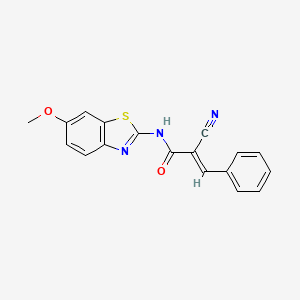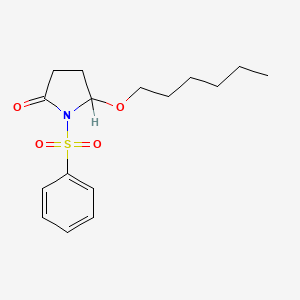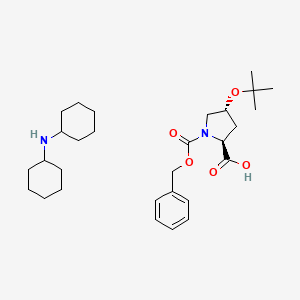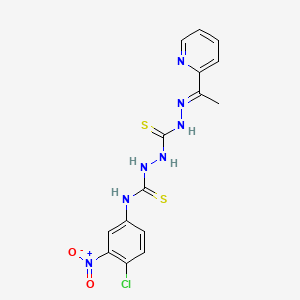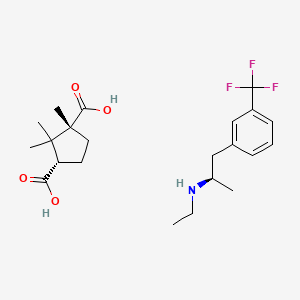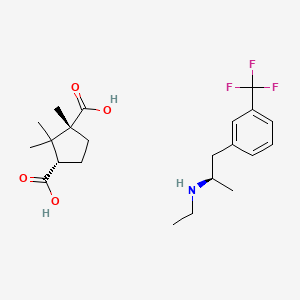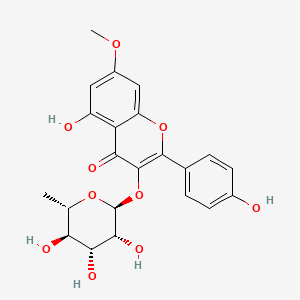
Rhamnocitrin 3-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhamnocitrin 3-rhamnoside is a flavonoid glycoside found in various plant species. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of rhamnocitrin, a flavonol, and is characterized by the presence of a rhamnose sugar moiety attached to the rhamnocitrin molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhamnocitrin 3-rhamnoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzymes are stable over a pH range of 6.5 to 8.5 and have a half-life of 1.5 hours at 45°C .
Industrial Production Methods
Industrial production of this compound can be achieved using biotechnological approaches, such as the aforementioned enzymatic synthesis. This method is advantageous due to its high efficiency and specificity, allowing for the production of this compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rhamnocitrin 3-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Applications De Recherche Scientifique
Rhamnocitrin 3-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a valuable tool for investigating cellular processes and signaling pathways.
Mécanisme D'action
Rhamnocitrin 3-rhamnoside exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By influencing these pathways, this compound can reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant response .
Comparaison Avec Des Composés Similaires
Rhamnocitrin 3-rhamnoside is similar to other flavonoid glycosides, such as quercetin-3-O-rhamnoside (quercitrin) and isorhamnetin-3-O-rhamnoside. it is unique in its specific structural features and biological activities. For instance, while quercitrin is known for its strong antioxidant properties, this compound has a more pronounced anti-inflammatory effect .
List of Similar Compounds
- Quercetin-3-O-rhamnoside (quercitrin)
- Isorhamnetin-3-O-rhamnoside
- Rhamnetin-3-O-rhamnoside
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
57525-01-6 |
|---|---|
Formule moléculaire |
C22H22O10 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-9-16(25)18(27)19(28)22(30-9)32-21-17(26)15-13(24)7-12(29-2)8-14(15)31-20(21)10-3-5-11(23)6-4-10/h3-9,16,18-19,22-25,27-28H,1-2H3/t9-,16-,18+,19+,22-/m0/s1 |
Clé InChI |
SMGALHQWCQAJSC-HOHGHBTGSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


